molecular formula C16H17NO2 B14217234 N-(3-ethylphenyl)-2-methoxybenzamide CAS No. 551912-87-9

N-(3-ethylphenyl)-2-methoxybenzamide

Cat. No.: B14217234
CAS No.: 551912-87-9
M. Wt: 255.31 g/mol
InChI Key: WNYQCUNDIMLKQV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-methoxybenzamide typically involves the reaction of 3-ethylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-methoxybenzamide
  • N-(3-chlorophenyl)-2-methoxybenzamide
  • N-(3-fluorophenyl)-2-methoxybenzamide

Uniqueness

N-(3-ethylphenyl)-2-methoxybenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

551912-87-9

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-7-6-8-13(11-12)17-16(18)14-9-4-5-10-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

WNYQCUNDIMLKQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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